molecular formula C10H9N3O3 B15311350 5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine

5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine

Cat. No.: B15311350
M. Wt: 219.20 g/mol
InChI Key: YJYLUCRESKNCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature. This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production methods for isoxazoles, including this compound, often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions. These methods are designed to be eco-friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(4-Methyl-3-aminophenyl)isoxazol-3-amine, while oxidation can introduce additional oxygen-containing functional groups .

Scientific Research Applications

5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylisoxazol-3-amine
  • 5-(4-Chlorophenyl)isoxazol-3-amine
  • 5-(4-Methoxyphenyl)isoxazol-3-amine

Uniqueness

5-(4-Methyl-3-nitrophenyl)isoxazol-3-amine is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-(4-methyl-3-nitrophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H9N3O3/c1-6-2-3-7(4-8(6)13(14)15)9-5-10(11)12-16-9/h2-5H,1H3,(H2,11,12)

InChI Key

YJYLUCRESKNCRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.